3-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1-ETHYL-5,6,7,8-TETRAHYDROISOQUINOLINE-4-CARBONITRILE
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Overview
Description
3-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1-ETHYL-5,6,7,8-TETRAHYDROISOQUINOLINE-4-CARBONITRILE is a complex organic compound with a unique structure that combines a tetrahydroisoquinoline core with a dichlorophenylmethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1-ETHYL-5,6,7,8-TETRAHYDROISOQUINOLINE-4-CARBONITRILE typically involves multiple steps, starting from commercially available precursors. One common route includes the alkylation of tetrahydroisoquinoline with 2,4-dichlorobenzyl chloride, followed by the introduction of the sulfanyl group through a nucleophilic substitution reaction. The final step involves the formation of the carbonitrile group under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1-ETHYL-5,6,7,8-TETRAHYDROISOQUINOLINE-4-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1-ETHYL-5,6,7,8-TETRAHYDROISOQUINOLINE-4-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1-ETHYL-5,6,7,8-TETRAHYDROISOQUINOLINE-4-CARBONITRILE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- Bis(2-ethylhexyl) terephthalate
Uniqueness
Compared to similar compounds, 3-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1-ETHYL-5,6,7,8-TETRAHYDROISOQUINOLINE-4-CARBONITRILE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H18Cl2N2S |
---|---|
Molecular Weight |
377.3g/mol |
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanyl]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C19H18Cl2N2S/c1-2-18-15-6-4-3-5-14(15)16(10-22)19(23-18)24-11-12-7-8-13(20)9-17(12)21/h7-9H,2-6,11H2,1H3 |
InChI Key |
VHAZJZRKIFNABB-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=C(C2=C1CCCC2)C#N)SCC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CCC1=NC(=C(C2=C1CCCC2)C#N)SCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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